

Technical Guide: Synthesis and Characterization of 2-Cyclopropoxyphenylboronic Acid

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Compound of Interest

Compound Name: 2-Cyclopropoxyphenylboronic acid

CAS No.: 225517-86-2

Cat. No.: B3034801

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Executive Summary & Strategic Importance

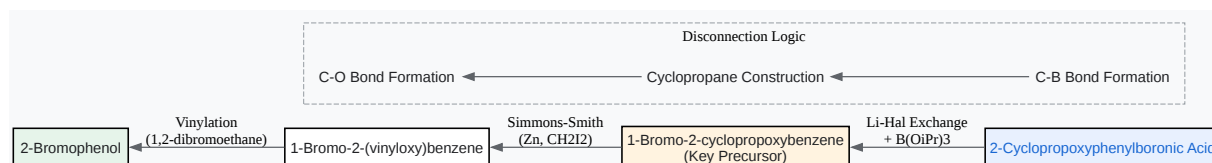
2-Cyclopropoxyphenylboronic acid (CAS: 225517-86-2) is a specialized organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions. Its structural value lies in the cyclopropoxy group, which serves as a bioisostere for methoxy or isopropoxy groups.

- **Pharmacokinetic Advantage:** The cyclopropyl ring imparts greater metabolic stability than linear alkyl ethers (reducing -dealkylation rates) and increases lipophilicity () without significantly altering steric bulk.
- **Conformational Restriction:** The rigidity of the cyclopropyl ring can lock the ether linkage into specific conformations, potentially improving receptor binding affinity.

This guide prioritizes a robust, scalable synthetic route (Vinylation/Simmons-Smith) over direct coupling methods, which often suffer from poor yields due to the steric hindrance of the ortho-bromide.

Retrosynthetic Analysis

The synthesis relies on two critical disconnections: the Carbon-Boron (C-B) bond and the Carbon-Oxygen (C-O) bond.



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Caption: Retrosynthetic logic flow identifying 1-bromo-2-cyclopropoxybenzene as the linchpin intermediate.

Synthetic Routes & Mechanistic Causality[1] Route Selection: Why Vinylation/Simmons-Smith?

While direct Chan-Lam coupling of 2-bromophenol and cyclopropylboronic acid is theoretically possible, it is often compromised by the ortho-bromide, which can poison copper catalysts or lead to proto-dehalogenation. The Vinylation/Simmons-Smith sequence is the industry standard for reliability.

Step 1: Synthesis of 1-Bromo-2-(vinylloxy)benzene

Direct vinylation of phenols is achieved via a two-step alkylation-elimination sequence using 1,2-dibromoethane.

- Mechanism: Phenoxide attacks 1,2-dibromoethane () to form the 2-bromoethyl ether. Subsequent treatment with a strong base (-BuOK or KOH) triggers

elimination to generate the vinyl ether.

- Critical Control: Over-alkylation (formation of the bis-phenoxy ethane) is minimized by using a large excess of 1,2-dibromoethane.

Step 2: Cyclopropanation (Simmons-Smith)

The conversion of the vinyl ether to the cyclopropyl ether utilizes the Furukawa modification of the Simmons-Smith reaction (

).[1][2]

- Mechanism: The reaction proceeds via a butterfly-type transition state where the iodomethylzinc carbenoid delivers a methylene group to the alkene.[1]
- Why this method? It is stereospecific and preserves the delicate aryl bromide functionality, unlike carbene generation from diazo compounds which requires hazardous precursors.

Step 3: Lithium-Halogen Exchange & Borylation

The final step installs the boronic acid.

- Causality:

-Butyllithium (

-BuLi) effects a rapid Li-Hal exchange at -78°C . The resulting aryl lithium species is nucleophilic and attacks the triisopropyl borate ester.

- Self-Validating Check: The internal temperature must remain below -70°C during -BuLi addition to prevent "benzyne" formation or attack on the cyclopropyl ether (though the latter is slow).

Detailed Experimental Protocols

Phase A: Preparation of 1-Bromo-2-cyclopropoxybenzene

1. 2-Bromoethyl Ether Formation

- Reagents: 2-Bromophenol (1.0 eq), 1,2-Dibromoethane (3.0 eq), (2.0 eq), Acetone (0.5 M).
- Procedure: Reflux the suspension for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).
- Workup: Filter salts, concentrate, and remove excess dibromoethane via vacuum distillation.
- Yield Target: >85% of 1-bromo-2-(2-bromoethoxy)benzene.

2. Elimination to Vinyl Ether

- Reagents: Intermediate from Step 1 (1.0 eq), -BuOK (1.5 eq), THF (0.3 M).
- Procedure: Add -BuOK portion-wise at 0°C. Warm to RT and stir for 4 hours.
- Purification: Silica gel chromatography (100% Hexanes). The vinyl ether is less polar than the starting material.

3. Simmons-Smith Cyclopropanation

- Reagents: Vinyl ether (1.0 eq), Diiodomethane (, 2.5 eq), Diethylzinc (, 1.0 M in hexanes, 2.2 eq), DCM (anhydrous).
- Safety: is pyrophoric. Use strict Schlenk technique.
- Procedure:
 - Cool DCM solution of vinyl ether to 0°C.
 - Add

slowly (exothermic).

- Add

dropwise over 30 mins. A white precipitate () will form.

- Allow to warm to RT and stir for 12 hours.

- Quench: Slowly add saturated

(vigorous gas evolution possible).

- Characterization Check: Disappearance of vinylic protons (dd at ~6.6 and 4.5 ppm) and appearance of cyclopropyl protons (m at ~0.7 ppm).

Phase B: Borylation of 1-Bromo-2-cyclopropoxybenzene

Parameter	Specification	Rationale
Solvent	THF / Hexane (anhydrous)	THF coordinates Li species; Hexane keeps solution non-polar enough to stabilize aggregates.
Concentration	0.2 M	Prevents localized heating during exothermic exchange.
Temperature	-78°C (Acetone/Dry Ice)	Critical to prevent isomerization or benzyne formation.
Electrophile	Triisopropyl borate ()	Less sensitive to moisture than ; cleaner hydrolysis.

Protocol:

- Dissolve 1-bromo-2-cyclopropoxybenzene (10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78°C.

- Add

-BuLi (2.5 M in hexanes, 11 mmol, 1.1 eq) dropwise down the side of the flask over 20 minutes. Maintain internal temp < -70°C.

- Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.

- Add

(15 mmol, 1.5 eq) rapidly in one portion.

- Stir at -78°C for 30 mins, then remove cooling bath and warm to RT (solution becomes colorless/white slurry).

- Hydrolysis: Pour into 2N HCl (30 mL) and stir vigorously for 1 hour.

- Isolation: Extract with EtOAc. Wash organic layer with water (x2) and brine. Dry over

.^[3]

- Purification: Recrystallize from minimal Acetonitrile or Hexane/EtOAc.

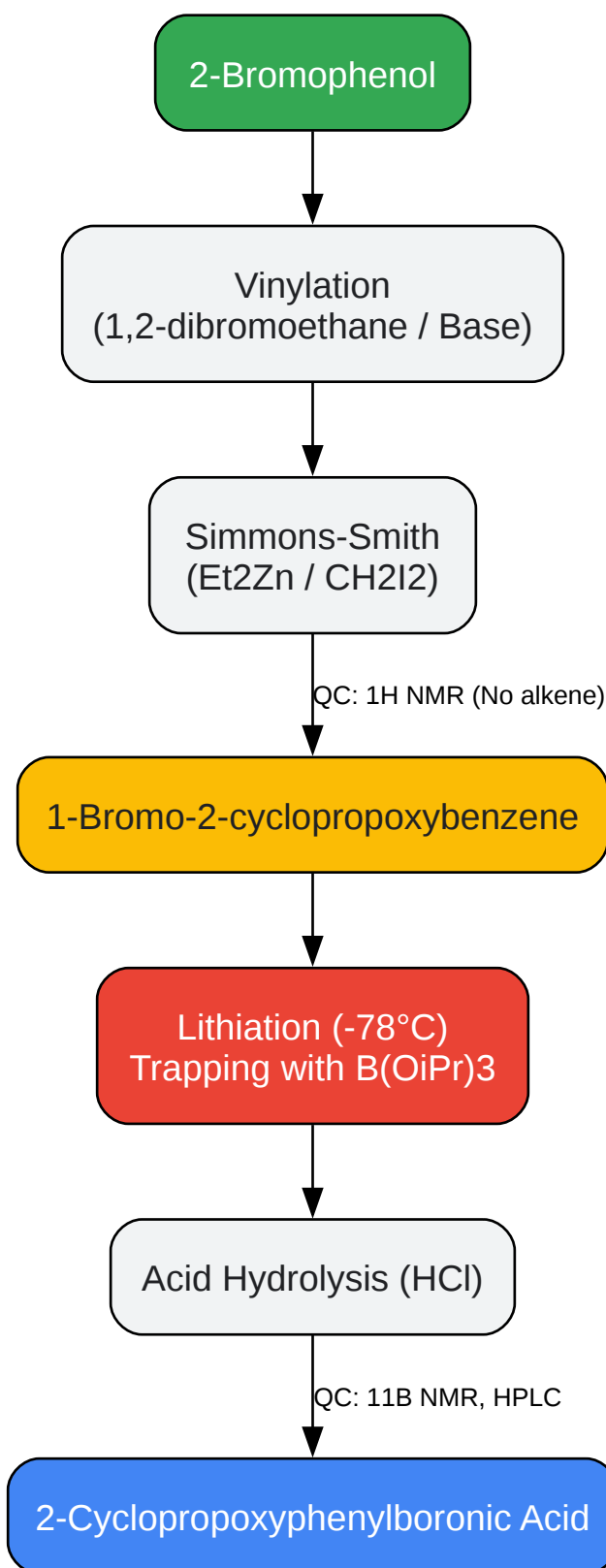
Characterization Standards

Expected Analytical Data

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Technique	Diagnostic Signal	Interpretation
H NMR	3.80 (m, 1H)	Cyclopropyl CH-O methine proton.
H NMR	0.60 - 0.85 (m, 4H)	Cyclopropyl methylene () protons (distinctive high field).
H NMR	6.0 - 7.0 (br s, 2H)	protons (concentration dependent, exchangeable with).
B NMR	~28 - 30 ppm	Characteristic shift for arylboronic acids.
HPLC	>98% Purity	Monitor at 254 nm. Note: Boronic acids can streak on silica; reverse phase is preferred.

Workflow Diagram: Synthesis & QC



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Caption: Step-by-step operational workflow from raw material to final boronic acid.

Safety & Handling

- Boronic Acid Stability: Arylboronic acids, particularly ortho-substituted ones, are prone to protodeboronation (loss of the boron group) upon prolonged heating in acidic media or storage in wet conditions. Store at 4°C under inert atmosphere.
- Anhydride Formation: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is normal and reversible upon hydrolysis.
- Reagent Hazards:
 - Diethylzinc: Pyrophoric. Ignites on contact with air. Must be handled under Nitrogen/Argon. [\[3\]](#)
 - Diiodomethane: Light sensitive and toxic.

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